2-cyclopentyl-2-phenylethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopentyl-2-phenylethan-1-ol is an organic compound with the molecular formula C₁₃H₁₈O and a molecular weight of 190.28 g/mol . It is characterized by a cyclopentyl group and a phenyl group attached to an ethan-1-ol backbone. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-2-phenylethan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with cyclopentanone, followed by hydrolysis to yield the desired product . The reaction conditions typically include anhydrous ether as the solvent and a controlled temperature to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other catalytic processes that optimize yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-2-phenylethan-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Various nucleophiles under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary alcohols, hydrocarbons.
Substitution: Functionalized derivatives with altered chemical properties.
Scientific Research Applications
2-cyclopentyl-2-phenylethan-1-ol is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-2-phenylethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with hydrophobic regions of target molecules . These interactions can influence the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-cyclopentyl-1-phenylethan-1-ol: Similar structure but different positional isomer.
Cyclopentyl phenyl ketone: Lacks the hydroxyl group, leading to different chemical properties.
Phenylethanol: Lacks the cyclopentyl group, resulting in different reactivity and applications.
Uniqueness
2-cyclopentyl-2-phenylethan-1-ol is unique due to the presence of both cyclopentyl and phenyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound in various research and industrial applications .
Properties
CAS No. |
201023-76-9 |
---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.